molecular formula C11H9N3S B13527899 4-(1H-Indol-2-yl)thiazol-2-amine

4-(1H-Indol-2-yl)thiazol-2-amine

Cat. No.: B13527899
M. Wt: 215.28 g/mol
InChI Key: UYUXKCULLDZAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-indol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both an indole and a thiazole ring. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals. Thiazole rings are also prevalent in various bioactive molecules. The combination of these two rings in a single molecule makes 4-(1H-indol-2-yl)-1,3-thiazol-2-amine an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-2-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and a haloketone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as using less hazardous solvents and reagents, could be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-(1H-indol-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-indol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiazole ring can also contribute to the compound’s biological activity by interacting with different molecular pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the indole and thiazole rings in 4-(1H-indol-2-yl)-1,3-thiazol-2-amine provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

4-(1H-indol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)9-5-7-3-1-2-4-8(7)13-9/h1-6,13H,(H2,12,14)

InChI Key

UYUXKCULLDZAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CSC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.